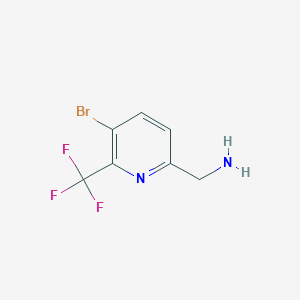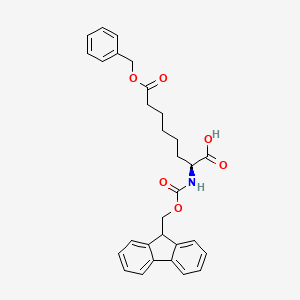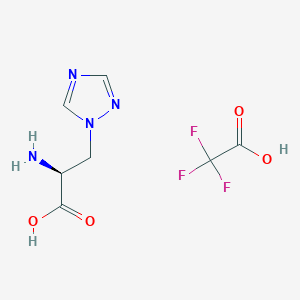![molecular formula C20H18O2 B12854873 [4'-(Benzyloxy)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B12854873.png)
[4'-(Benzyloxy)[1,1'-biphenyl]-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4’-(Benzyloxy)[1,1’-biphenyl]-4-yl]methanol is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a benzyloxy group attached to one of the phenyl rings and a methanol group attached to the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4’-(Benzyloxy)[1,1’-biphenyl]-4-yl]methanol typically involves the following steps:
Biphenyl Formation: The initial step involves the formation of the biphenyl core. This can be achieved through a Suzuki coupling reaction between a halogenated benzene derivative and a phenylboronic acid.
Benzyloxy Group Introduction: The benzyloxy group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a halogenated biphenyl derivative with benzyl alcohol in the presence of a base such as potassium carbonate.
Methanol Group Introduction: The final step involves the introduction of the methanol group. This can be achieved through a reduction reaction, where a carbonyl group on the biphenyl derivative is reduced to a methanol group using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of [4’-(Benzyloxy)[1,1’-biphenyl]-4-yl]methanol follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[4’-(Benzyloxy)[1,1’-biphenyl]-4-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced back to a methanol group using reducing agents such as sodium borohydride.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Benzyl alcohol, potassium carbonate, and other nucleophiles.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of methanol derivatives.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
[4’-(Benzyloxy)[1,1’-biphenyl]-4-yl]methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in various therapeutic areas.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of [4’-(Benzyloxy)[1,1’-biphenyl]-4-yl]methanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to modulation of cellular pathways. The benzyloxy and methanol groups can play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
[4’-(Benzyloxy)[1,1’-biphenyl]-3-carbonitrile: Similar structure but with a carbonitrile group instead of a methanol group.
[4’-(Benzyloxy)[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methanol group.
[4’-(Benzyloxy)[1,1’-biphenyl]-2-amine: Similar structure but with an amine group instead of a methanol group.
Uniqueness
[4’-(Benzyloxy)[1,1’-biphenyl]-4-yl]methanol is unique due to the presence of both a benzyloxy group and a methanol group, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C20H18O2 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
[4-(4-phenylmethoxyphenyl)phenyl]methanol |
InChI |
InChI=1S/C20H18O2/c21-14-16-6-8-18(9-7-16)19-10-12-20(13-11-19)22-15-17-4-2-1-3-5-17/h1-13,21H,14-15H2 |
InChI Key |
VUDNDKVQARBRKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=C(C=C3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N4,7-Diethyl-6-imino-6,7-dihydroisoxazolo[5,4-b]pyridine-3,4-diamine](/img/structure/B12854795.png)

![2-(Aminomethyl)-4-bromobenzo[d]oxazole](/img/structure/B12854802.png)
![tert-Butyl (1S,5S)-2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B12854809.png)
![2-Bromo-7-methoxybenzo[d]oxazole](/img/structure/B12854819.png)
![2-(Carboxy(hydroxy)methyl)-6-(difluoromethoxy)benzo[d]oxazole](/img/structure/B12854824.png)

![1-(4-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B12854828.png)


![5-Chloro-2-[chloro(difluoro)methyl]pyridine](/img/structure/B12854855.png)
![3-morpholin-4-yl-7H-benzo[a]anthracen-12-one](/img/structure/B12854860.png)

![(E)-3-[(2R)-Morpholin-2-yl]prop-2-enoic acid](/img/structure/B12854878.png)
